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Compound of Interest

Compound Name: 3-methyl-1H-indazol-5-ol

cat. No.: B3165865

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a
pyrazole ring, stands as a "privileged scaffold” in modern medicinal chemistry. Its structural
resemblance to purines, particularly adenine, allows it to function as an effective hinge-binder
in the ATP-binding pockets of numerous protein kinases.[1] This mimicry has led to the
development of a multitude of indazole-containing therapeutics with diverse biological activities,
including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][3][4]

This guide focuses on a specific, valuable derivative: 3-methyl-1H-indazol-5-ol. The strategic
placement of a methyl group at the 3-position and a hydroxyl group at the 5-position provides a
unique combination of electronic properties and functional handles for further chemical
modification. For researchers and drug development professionals, a deep understanding of
this molecule's chemical properties, synthesis, and analytical characterization is paramount for
leveraging its full potential in designing next-generation therapeutics. This document serves as
a comprehensive technical resource, synthesizing core chemical data with practical, field-
proven insights.

Physicochemical and Structural Properties

3-methyl-1H-indazol-5-ol is a structurally precise molecule whose properties are dictated by
the interplay of its aromatic system and key functional groups.

Core Data Summary

A summary of the primary physicochemical properties for 3-methyl-1H-indazol-5-ol is
presented below for quick reference.
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Property Value Source
CAS Number 904086-08-4 [5]
Molecular Formula CsHsN20 [5]
Molecular Weight 148.16 g/mol [5]
Boiling Point 366.002°C at 760 mmHg -
(Predicted)

Appearance Expected to be a solid [6][7]
Storage Store in a dry, sealed container  [5]

Tautomerism and Structural Features

Like many N-unsubstituted indazoles, 3-methyl-1H-indazol-5-ol can exist in different
tautomeric forms. The 1H-tautomer, where the hydrogen is attached to the N1 position of the
pyrazole ring, is generally considered the most thermodynamically stable and is the
predominant form under standard conditions.[1][4] The molecule's reactivity and biological
interactions are largely governed by this stable conformation.

Caption: Chemical structure of 3-methyl-1H-indazol-5-ol.

Synthesis and Reactivity

The synthesis of substituted indazoles is a well-established field, with several robust methods
available. While a specific, published synthesis for 3-methyl-1H-indazol-5-ol is not readily
available, a highly plausible and effective route can be designed based on standard
transformations common for this scaffold.

Proposed Synthetic Pathway: Demethylation

A common and efficient method for preparing phenolic indazoles is the demethylation of their
corresponding methoxy-substituted precursors. This transformation is typically achieved using
a strong Lewis acid, such as boron tribromide (BBrs), in an inert solvent.[8]

Caption: Proposed synthetic workflow for 3-methyl-1H-indazol-5-ol.
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Experimental Protocol: Synthesis of 1H-Indazol-5-ol
(Adapted)

The following protocol is adapted from the established synthesis of the parent 1H-indazol-5-ol

and is directly applicable to the synthesis of the 3-methyl derivative from its methoxy precursor.

[8]

Materials:

3-methyl-5-methoxy-1H-indazole

Boron tribromide (BBr3), 1M solution in dichloromethane (CHzCl2)
Dichloromethane (CH2Clz2), anhydrous

Ethyl acetate

Saturated aqueous sodium bicarbonate (NaHCOs)

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography

Procedure:

Reaction Setup: Dissolve the starting material, 3-methyl-5-methoxy-1H-indazole, in
anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon). Cool the solution to 0°C using an ice-water bath.

Reagent Addition: Slowly add a solution of boron tribromide in dichloromethane dropwise to
the cooled solution. Maintain the temperature at 0°C during the addition.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 10-12 hours. Monitor the reaction's progress using thin-layer
chromatography (TLC).
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o Workup: Upon completion, carefully pour the reaction mixture into an ice-water bath to
quench the excess BBrs.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
ethyl acetate (3x).

» Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium
bicarbonate solution and then with brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting crude residue by silica gel column chromatography to yield
the final product, 3-methyl-1H-indazol-5-ol.

Chemical Reactivity

The reactivity of 3-methyl-1H-indazol-5-ol is characterized by its three primary functional
regions:

e The Phenolic Hydroxyl Group (-OH): This group is acidic and can be readily deprotonated. It
serves as a nucleophile for O-alkylation and O-acylation reactions, providing a critical handle
for SAR studies.

e The Pyrazole N-H: The nitrogen proton is also acidic and can be removed by a suitable
base. The resulting anion can be alkylated or acylated, allowing for modification at the N1
position.

e The Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic
substitution. The hydroxyl group is a strong activating group, directing incoming electrophiles
primarily to the ortho and para positions.

Analytical Characterization

Precise structural confirmation is crucial. The following spectroscopic methods are standard for
characterizing 3-methyl-1H-indazol-5-ol. Predicted data are based on analyses of closely
related structures.[8][9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for NMR Sample Preparation and Acquisition:[9]

» Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable
deuterated solvent, such as DMSO-ds. DMSO is particularly useful as it allows for the
observation of exchangeable -OH and -NH protons.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference
standard (& = 0.00 ppm).

e 1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Key
parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Obtain a proton-decoupled 13C spectrum. A greater number of scans is
required due to the low natural abundance of 13C.

Predicted *H NMR (in DMSO-de):

Aromatic Protons: Expect signals in the range of d 6.8-7.5 ppm. Based on the spectrum of
1H-indazol-5-0l, one would anticipate three distinct signals on the benzene ring.[8]

Methyl Protons (-CHs): A sharp singlet around & 2.4-2.5 ppm.

N-H Proton: A broad singlet at a downfield chemical shift (> & 12.0 ppm), characteristic of the
indazole N-H.

O-H Proton: A broad singlet whose chemical shift is concentration-dependent.
Predicted 3C NMR (in DMSO-ds):

o Aromatic Carbons: Signals will appear in the & 100-160 ppm region. The carbon attached to
the hydroxyl group will be significantly downfield.

o Methyl Carbon (-CHs): A signal in the aliphatic region, typically around & 10-15 ppm.

Mass Spectrometry (MS)
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In mass spectrometry, 3-methyl-1H-indazol-5-ol is expected to show a prominent molecular
ion peak [M+H]* at m/z 149.17, corresponding to its molecular formula CsHsN2O.

Infrared (IR) Spectroscopy

Key characteristic absorption bands would include:

O-H Stretch: A broad band in the region of 3200-3600 cm~1.

N-H Stretch: A sharp to medium band around 3300-3400 cm~1.

C-H Aromatic Stretch: Signals just above 3000 cm™1.

C-H Aliphatic Stretch: Signals just below 3000 cm~1.

C=C/C=N Aromatic Stretch: Multiple sharp bands in the 1450-1650 cm~1 region.

Applications in Drug Discovery

The indazole scaffold is a cornerstone of modern kinase inhibitor design. Its ability to form key
hydrogen bonds with the hinge region of kinase ATP-binding sites makes it an ideal starting
point for drug discovery campaigns.
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Caption: Indazole derivatives as competitive ATP kinase inhibitors.

3-methyl-1H-indazol-5-o0l serves as a versatile building block for creating libraries of potential
inhibitors. The 5-hydroxyl group can be used as an attachment point for side chains designed
to probe deeper into the kinase pocket, while the N1 position can be modified to improve
pharmacokinetic properties. Derivatives of indazole are central to approved drugs like
Pazopanib and Axitinib, which target vascular endothelial growth factor receptors (VEGFR) in
cancer therapy.[4][10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-methyl-1H-indazol-5-ol is not widely available,
data from structurally related indazoles should be used to guide handling procedures.

e Hazards: Compounds in this class are often classified as harmful if swallowed and can
cause skin and serious eye irritation.[11][12][13]

» Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety glasses or goggles, and a lab coat.

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid
creating dust. Wash hands thoroughly after handling.[11][14]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away
from incompatible materials.[5]

Conclusion

3-methyl-1H-indazol-5-ol is more than just a chemical compound; it is a strategic tool for
medicinal chemists. Its well-defined physicochemical properties, accessible synthesis, and
versatile reactive handles make it an invaluable scaffold for the development of novel
therapeutics. The foundational knowledge of its structure, reactivity, and analytical profile
provided in this guide empowers researchers to confidently incorporate this high-value
molecule into their drug discovery programs, paving the way for future innovations in targeted
therapy.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3165865?utm_src=pdf-body-img
https://www.benchchem.com/product/b3165865?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://www.researchgate.net/figure/Synthesis-of-1H-indazole-derivatives_fig5_362743313
https://www.benchchem.com/product/b3165865?utm_src=pdf-body
https://www.tcichemicals.com/BE/en/sds/A3355_EU_6N.pdf
https://www.fishersci.com/store/msds?partNumber=AAH5810006&productDescription=5-METHL-1H-INDAZOLE-3-CARBX+5G&vendorId=VN00024248&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazol-5-ol
https://www.tcichemicals.com/BE/en/sds/A3355_EU_6N.pdf
https://www.chemicalbook.com/msds/3-methyl-1h-indazole.pdf
https://www.synblock.com/product/904086-08-4.html
https://www.benchchem.com/product/b3165865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3165865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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